4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine
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Overview
Description
4-[3-(4-Methoxyphenyl)bicyclo[221]hepta-2,5-dien-2-yl]pyridine is a complex organic compound featuring a bicyclic structure with a methoxyphenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine typically involves the reaction of 3-(4-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with pyridine derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of zeolite catalysts to enhance the efficiency and yield of the reaction. Zeolites, such as HY and HZSM-5, have been shown to be effective in promoting the dimerization and other reactions of bicyclo[2.2.1]hepta-2,5-diene derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a molecular switch, undergoing reversible photochemical reactions that can be harnessed in optoelectronic systems and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A bicyclic compound with similar structural features but lacking the methoxyphenyl and pyridine groups.
3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde: A derivative with a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is unique due to its combination of a methoxyphenyl group and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
654072-35-2 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-21-17-6-4-13(5-7-17)18-15-2-3-16(12-15)19(18)14-8-10-20-11-9-14/h2-11,15-16H,12H2,1H3 |
InChI Key |
VKWHSQQITXZTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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